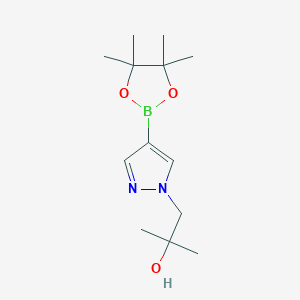
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-N-(4-Fluorophenyl)acetamide dihydrochloride, also known as 4-AP-FP-A, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. 4-AP-FP-A has been found to have a number of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antiplasmodial Properties
The compound has been synthesized and evaluated for potential in vitro antiplasmodial properties. It has shown biological activity against the Plasmodium falciparum strain, with a suggested mode of action involving molecular docking against the parasite lactate dehydrogenase, potentially hindering lactate entry and inhibiting the enzyme. This is indicative of its potential application in malaria treatment or research (Mphahlele, Mmonwa, & Choong, 2017).
Antimicrobial and Anticancer Properties
A series of derivatives of the compound has been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The study indicated significant antimicrobial activity for certain derivatives, comparable to standard drugs, and some compounds displayed promising anticancer activity, though lower than standard drugs. Molecular docking studies showed that these compounds might serve as a lead for rational drug designing for anticancer molecules (Mehta et al., 2019).
Inhibitory Activity against Mushroom Tyrosinase
Compounds containing elements of the structure have shown inhibitory activity against mushroom tyrosinase, a key enzyme in melanogenesis. This suggests potential applications in treating conditions like hyperpigmentation or for cosmetic purposes. Molecular docking studies have supported these findings, indicating a strong interaction profile at the active site of tyrosinase (Hassan et al., 2022).
Memory Enhancement in Mice
A related compound, synthesized for its structural similarity, was studied for its effects on memory enhancement in mice. The compound showed significant effects, suggesting potential applications in treating memory-related disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O.2ClH/c14-10-1-3-12(4-2-10)16-13(18)9-17-7-5-11(15)6-8-17;;/h1-4,11H,5-9,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDQQDSJBHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(4-fluorophenyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)







![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)


![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)